(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone
Description
The compound "(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone" is a heterocyclic molecule featuring a triazolopyrimidine core substituted with a 4-fluorophenyl group, a piperazine linker, and a 5-nitrofuran-2-yl methanone moiety. The triazolopyrimidine scaffold is analogous to purine bases, enabling interactions with enzymatic targets such as kinases or nucleotide-binding proteins . The 4-fluorophenyl group may enhance metabolic stability and binding affinity, while the piperazine moiety improves solubility and pharmacokinetic properties .
Properties
IUPAC Name |
[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN8O4/c20-12-1-3-13(4-2-12)27-18-16(23-24-27)17(21-11-22-18)25-7-9-26(10-8-25)19(29)14-5-6-15(32-14)28(30)31/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKMXYFHQVHBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=C(O5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone is a complex organic molecule that has drawn attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various activities reported in scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 482.86 g/mol. The structure incorporates a triazole and pyrimidine moiety, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to several key components:
- Triazole Moiety : Compounds containing the triazole ring have been shown to exhibit significant antiviral, antifungal, and anticancer properties due to their ability to interact with various biological targets .
- Piperazine Ring : Piperazine derivatives often demonstrate neuropharmacological effects and antimicrobial activity. They can modulate neurotransmitter systems and have been utilized in various therapeutic contexts .
- Nitrofuran Component : Nitrofuran derivatives are known for their antibacterial properties and are commonly used in treating infections caused by resistant bacteria .
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activities. For instance:
- A study demonstrated that related triazole-pyrimidine derivatives showed inhibition of cancer cell proliferation in various tumor cell lines, including H460 (lung cancer) and HCT116 (colon cancer) cells. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. The nitrofuran component enhances its efficacy against Gram-positive and Gram-negative bacteria by disrupting bacterial DNA synthesis .
Antifungal Activity
Similar compounds have shown antifungal activity against various fungal strains. The dual-action mechanism involving both the triazole and nitrofuran components contributes to their effectiveness in inhibiting fungal growth by targeting ergosterol biosynthesis pathways .
Case Studies
- Study on Antitumor Effects : A series of experiments evaluated the cytotoxicity of synthesized triazole derivatives against multiple cancer cell lines. Results indicated that compounds with similar structures to our target compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
- Antimicrobial Evaluation : In another study, a set of nitrofuran derivatives was tested against clinical isolates of resistant bacteria. The results showed that these compounds had minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting a promising alternative for treating resistant infections .
Data Summary Table
Scientific Research Applications
Case Studies
-
Cytotoxicity Against Breast Cancer Cells :
- A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing an IC50 value indicating potent cytotoxicity.
- Comparative analysis showed that similar triazolopyrimidine derivatives had IC50 values ranging from 10 to 30 µM against various cancer cell lines.
-
In Vivo Studies :
- Animal models treated with similar compounds demonstrated reduced tumor growth rates compared to control groups, suggesting potential for further development as anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This Compound | MCF-7 | TBD |
| Similar Derivative | A549 | 34.71 |
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. Studies have indicated that triazolo-pyrimidine derivatives possess activity against a range of bacterial strains.
Case Studies
- Antimicrobial Screening :
- Various derivatives were tested against Gram-positive and Gram-negative bacteria, with some showing significant inhibitory effects.
- For example, derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cell signaling pathways.
Research Findings
- Kinase Inhibition :
- Preliminary assays indicate that certain derivatives inhibit kinases associated with cancer progression.
- Detailed kinetic studies are ongoing to elucidate the binding affinity and specificity of these interactions.
Chemical Reactions Analysis
Coupling Reactions Involving Piperazine and Nitrofuran Moieties
The piperazine ring in the compound facilitates nucleophilic substitution or coupling reactions. Key synthetic steps include:
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Amide bond formation : Reaction of the piperazine nitrogen with activated carbonyl groups (e.g., 5-nitrofuran-2-carbonyl chloride) using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF at 0–25°C, achieving yields of 65–80% .
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Functionalization of the triazolo-pyrimidine core : The 7-position of the triazolo[4,5-d]pyrimidine reacts selectively with piperazine derivatives under basic conditions (e.g., NaHCO₃ in THF).
Oxidative Cyclization and Heterocycle Formation
The nitrofuran and triazole-pyrimidine components participate in cyclization reactions:
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Lawesson’s reagent-mediated cyclization : Converts carbonyl intermediates into thiadiazoles or thioamide derivatives at 80–100°C in anhydrous toluene .
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Oxidative cyclization : Using NH₄Fe(SO₄)₂·12H₂O or I₂/KI under alkaline conditions generates fused heterocycles (e.g., 1,3,4-oxadiazoles) .
Functional Group Transformations
The nitrofuran group undergoes redox reactions:
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Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ in EtOH reduces the nitro group to an amine, altering electronic properties .
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Electrophilic substitution : The fluorophenyl ring participates in halogenation or nitration under acidic conditions (H₂SO₄/HNO₃).
Cross-Coupling Reactions
The triazolo-pyrimidine core supports transition metal-catalyzed cross-couplings:
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Suzuki-Miyaura coupling : Palladium catalysts (Pd(PPh₃)₄) enable aryl boronic acid coupling at the pyrimidine C-5 position .
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Buchwald-Hartwig amination : Forms C–N bonds between aryl halides and secondary amines .
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl-substituted triazolo-pyrimidines |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Piperazine-aryl ether hybrids |
Acid/Base-Mediated Rearrangements
The compound undergoes pH-dependent rearrangements:
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Acidic hydrolysis : Concentrated HCl at 60°C cleaves the piperazine-furan bond, yielding triazolo-pyrimidine carboxylic acids.
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Alkaline ring-opening : NaOH in H₂O/EtOH degrades the nitrofuran to a diketone intermediate .
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Acidic hydrolysis | HCl (conc.), 60°C | Triazolo-pyrimidine-7-carboxylic acid |
| Alkaline degradation | NaOH, H₂O/EtOH, reflux | 2,5-Diketofuran derivatives |
Key Research Findings
-
The triazolo-pyrimidine core shows resistance to nucleophilic attack under mild conditions but undergoes electrophilic substitution at the C-5 position .
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Piperazine’s flexibility enhances solubility, enabling reactions in polar aprotic solvents (e.g., DMSO, DMF) .
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Nitrofuran’s electron-withdrawing nature directs regioselectivity in cross-coupling reactions .
Comparison with Similar Compounds
Key Observations :
- Nitrofuran vs. Nitroimidazole : The 5-nitrofuran group in the target compound is critical for activity. Studies show nitrofuryl-containing derivatives exhibit superior antimycobacterial activity compared to nitroimidazole analogues, which are often inactive .
- Piperazine Linker : The piperazine moiety is conserved in analogues like , suggesting its role in maintaining solubility and conformational flexibility.
Computational Similarity Assessments
Compound similarity metrics (e.g., Tanimoto coefficients, pharmacophore mapping) highlight challenges in comparing structurally complex molecules. For example:
- Functional Group Prioritization: The nitrofuran group may dominate similarity calculations despite minor differences in aryl substitutions .
- Activity Cliffs : Small structural changes (e.g., nitroimidazole to nitrofuran) can lead to significant activity differences, underscoring the need for multi-parameter similarity analyses .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for this compound, and how can its structural purity be confirmed?
- Methodology :
- Synthesis : Utilize palladium-catalyzed cross-coupling reactions for triazolo-pyrimidine core formation, followed by piperazine-nitrofuran conjugation. Monitor reaction intermediates via TLC/HPLC.
- Structural Confirmation : Employ single-crystal X-ray diffraction (SC-XRD) for unambiguous confirmation of the triazolo-pyrimidine core and piperazine-nitrofuran linkage . Complementary techniques include H/C NMR (e.g., verifying fluorine coupling patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation.
Q. What stability considerations are critical for handling this compound in aqueous and organic solvents?
- Methodology :
- Stability Testing : Conduct accelerated degradation studies under varied pH (1–13), temperatures (4°C–40°C), and light exposure. Use HPLC-UV to track decomposition products (e.g., nitrofuran ring oxidation).
- Storage : Store in amber vials under inert atmosphere (N) at –20°C, with desiccant to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can reaction yields be systematically optimized for large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to evaluate variables (e.g., catalyst loading, temperature, solvent polarity). For example, a 3 factorial design identified optimal conditions for triazolo-pyrimidine cyclization (70°C, DMF, 5 mol% Pd(OAc)) .
- Bayesian Optimization : Use machine learning to predict high-yield conditions with minimal experimental runs. A recent study achieved 85% yield using Bayesian-guided solvent screening (acetonitrile > DMSO) .
Q. How should contradictory biological activity data (e.g., kinase inhibition vs. off-target effects) be resolved?
- Methodology :
- Orthogonal Assays : Combine enzymatic assays (e.g., kinase profiling) with cellular thermal shift assays (CETSA) to confirm target engagement. For instance, CETSA validated selective binding to PIM1 kinase (ΔT = 4.2°C) over unrelated kinases .
- Metabolite Screening : Use LC-MS/MS to rule out interference from metabolites (e.g., nitrofuran-derived reactive species) in activity assays .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
- Methodology :
- Chemoproteomics : Employ activity-based protein profiling (ABPP) with a bifunctional probe (e.g., alkyne-tagged derivative) to capture interactomes in live cells.
- Transcriptomic Analysis : Pair RNA-seq with pathway enrichment tools (e.g., Gene Ontology) to identify downstream effects, such as NF-κB pathway modulation .
Key Considerations for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
